molecular formula C9H6N2OS B13168965 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde

5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde

Katalognummer: B13168965
Molekulargewicht: 190.22 g/mol
InChI-Schlüssel: DTVJWWIQBOQYAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde is a heterocyclic organic compound featuring a pyridine core substituted at the 3-position with a formyl group (-CHO) and at the 5-position with a 1,3-thiazole ring. The aldehyde group at position 3 provides a reactive site for further chemical modifications, such as condensation reactions, making this compound a versatile intermediate in medicinal chemistry and drug discovery.

This highlights the importance of pyridine derivatives in targeting neurological pathways, though the specific biological activity of 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde remains unexplored in the available literature.

Eigenschaften

Molekularformel

C9H6N2OS

Molekulargewicht

190.22 g/mol

IUPAC-Name

5-(1,3-thiazol-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H6N2OS/c12-6-7-3-8(5-10-4-7)9-11-1-2-13-9/h1-6H

InChI-Schlüssel

DTVJWWIQBOQYAO-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=N1)C2=CN=CC(=C2)C=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the condensation of 2-aminothiazole with pyridine-3-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like piperidine to facilitate the condensation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of microbial growth or other biological effects. The exact molecular pathways involved depend on the specific application and target organism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence focuses on SIB-1757 and SIB-1893, pyridine derivatives with distinct substituents. Below is a comparative analysis based on structural features and pharmacological properties:

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Target Receptor IC50 (mGluR5) Selectivity
5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde Pyridine 3-CHO, 5-thiazole Unknown Not reported Not studied
SIB-1757 Pyridine 6-methyl, 2-(phenylazo), 3-OH mGluR5 0.37 µM >270-fold vs. mGluR1
SIB-1893 Pyridine 2-methyl, 6-(E-phenylethenyl) mGluR5 0.29 µM >344-fold vs. mGluR1

Key Observations

Structural Differences: Substituent Position: The target compound’s substituents (thiazole and aldehyde) occupy positions 5 and 3, whereas SIB-1757/SIB-1893 feature methyl, phenylazo, or styryl groups at positions 2, 3, or 4.

Pharmacological Implications: Receptor Specificity: SIB-1757 and SIB-1893 exhibit high selectivity for mGluR5 over mGluR1 (>100 µM IC50 at mGluR1) . Their noncompetitive inhibition mechanism suggests binding to allosteric sites, which may differ from the target compound’s hypothetical mode of action.

Biological Activity :

  • SIB-1757 and SIB-1893 inhibit glutamate-induced calcium signaling in recombinant receptors and brain slices, with ~60–80% efficacy in hippocampal and striatal regions . The target compound’s activity in such assays remains unstudied.

Biologische Aktivität

5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with a thiazole moiety and an aldehyde group, which are critical for its biological properties. The structural formula can be represented as follows:

C8H6N2S\text{C}_8\text{H}_6\text{N}_2\text{S}

The biological activity of 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This interaction may result in inhibition of enzyme activity and modulation of cellular pathways, contributing to its antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.25 - 0.5 mg/mL
Staphylococcus aureus0.5 - 1 mg/mL
Pseudomonas aeruginosa0.3 - 0.8 mg/mL

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde has been explored in various cancer cell lines. Notably, it has shown promising results against colon carcinoma and glioblastoma cells:

Cell Line IC50 (µM) Effect
HCT-15 (Colon Carcinoma)<10Significant cytotoxicity
U251 (Glioblastoma)<20Potent antitumor activity

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole or pyridine rings can enhance or diminish the anticancer activity .

Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers synthesized a series of thiazole derivatives, including 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde. The compound was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited comparable or superior activity to standard antibiotics like ciprofloxacin .

Study 2: Anticancer Properties

Another significant study assessed the anticancer effects of thiazole derivatives on various cancer cell lines. The findings revealed that 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde effectively induced apoptosis in HCT-15 cells via mitochondrial pathways, highlighting its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde, and what are their key experimental parameters?

  • Methodology :

  • Thiazole Ring Formation : Utilize the Hantzsch thiazole synthesis, reacting thiourea derivatives with α-halo ketones under reflux in ethanol. Temperature control (70–80°C) and reaction time (6–8 hours) are critical for yield optimization .
  • Pyridine Functionalization : Introduce the aldehyde group via formylation using POCl₃/DMF (Vilsmeier-Haack reaction) at 0–5°C, followed by hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended for isolating the final product .

Q. How can the structural integrity of 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde be validated?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure to confirm bond angles and spatial arrangement, as demonstrated for analogous thiazole-pyridine hybrids .
  • Spectroscopic Analysis : Use 1H^1H-/13C^{13}C-NMR to verify proton environments (e.g., aldehyde proton at δ ~10 ppm) and thiazole C-S-C stretching (IR: 690–710 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Methodology :

  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent aldehyde oxidation. Desiccants (silica gel) mitigate hygroscopic degradation .
  • Stability Assays : Monitor decomposition via HPLC or TLC over 72 hours under ambient light and temperature. Accelerated aging studies (40°C/75% RH) can predict long-term stability .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields (e.g., 40% vs. 65%) be systematically analyzed?

  • Methodology :

  • Parameter Screening : Compare solvent polarity (DMF vs. THF), catalyst loading (e.g., p-toluenesulfonic acid), and stoichiometry ratios using Design of Experiments (DoE) frameworks .
  • Byproduct Identification : LC-MS or GC-MS to detect intermediates (e.g., uncyclized thiourea derivatives) that reduce yield .
  • Kinetic Studies : Track reaction progress via in situ FTIR to identify rate-limiting steps (e.g., thiazole cyclization) .

Q. What computational strategies predict the reactivity of 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde in nucleophilic addition reactions?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to calculate electrophilicity indices (ω) for the aldehyde group .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for bioactivity screening .

Q. How can mechanistic insights into thiazole-pyridine conjugation be elucidated?

  • Methodology :

  • Isotopic Labeling : Use 15N^{15}N-labeled thiourea to trace nitrogen incorporation during thiazole formation via 15N^{15}N-NMR .
  • Cross-Coupling Studies : Explore Suzuki-Miyaura reactions to functionalize the pyridine ring, comparing Pd(OAc)₂ vs. PdCl₂(dppf) catalysts .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies between "soluble in DMSO" and "limited solubility"?

  • Methodology :

  • Solubility Profiling : Conduct quantitative saturation shake-flask assays in DMSO, DMF, and acetonitrile at 25°C. Use UV-Vis spectroscopy to measure concentration thresholds .
  • Particle Size Analysis : Assess if micronization or sonication improves solubility, as crystal morphology impacts dissolution kinetics .

Methodological Tables

Synthetic Route Comparison Hantzsch Thiazole Synthesis Vilsmeier-Haack Formylation
Yield Range 50–65%70–85%
Critical Parameters Temp: 70–80°C; Time: 6–8 hrsTemp: 0–5°C; Reagent: POCl₃/DMF
Common Byproducts Uncyclized thiourea derivativesChlorinated intermediates
Stability Assessment Ambient Conditions Accelerated Aging (40°C/75% RH)
Degradation After 72 Hours <5% (by HPLC)15–20% (by HPLC)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.